
Isopropyl nitrite
Overview
Description
Isopropyl nitrite (CAS 541-42-4), an alkyl nitrite with the formula (CH₃)₂CHONO, is a volatile, flammable liquid with a boiling point of ~40°C . It is primarily used as a solvent, reagent in organic synthesis, and recreational inhalant ("poppers") due to its vasodilatory effects. Key applications include:
- Industrial: Solvent extraction, alkylation agent, and petroleum additive .
- Recreational: Smooth muscle relaxant for facilitating anal intercourse in the LGBTQ+ community .
Its toxicity profile includes risks of methemoglobinemia and retinal maculopathy .
Preparation Methods
Sodium Nitrite–Hydrochloric Acid Method
Reagents and Reaction Stoichiometry
This method utilizes sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ, which subsequently reacts with isopropyl alcohol. A molar ratio of 1:1.2 for isopropyl alcohol to NaNO₂ is optimal, as excess nitrite minimizes side reactions such as oxidation to acetone1 . The reaction proceeds via the following pathway:
Hydrochloric acid serves dual roles as a proton donor and dehydrating agent, shifting the equilibrium toward nitrite formation .
Procedural Details
-
Cooling Phase : Pre-cool isopropyl alcohol and concentrated HCl to 0–5°C in an ice-salt bath to suppress thermal decomposition of HNO₂1 .
-
Acid-Alcohol Mixing : Gradually add HCl to the alcohol under vigorous stirring to prevent localized overheating. The mixture remains colorless initially but turns pale yellow upon HNO₂ generation1.
-
Nitrite Addition : Introduce a saturated NaNO₂ solution (23 g in 30 mL H₂O) dropwise over 20–30 minutes. A milky emulsion forms, accompanied by nitrogen dioxide (NO₂) gas evolution1 .
-
Product Isolation : Transfer the mixture to a separatory funnel, where this compound separates as the upper organic layer. Washing with 5% NaHCO₃ neutralizes residual acid, followed by drying over anhydrous K₂CO₃1 .
Yield Optimization
-
Temperature Control : Maintaining the reaction below 10°C improves yield from 60% to 76% by reducing hydrolysis and NO₂-mediated decomposition1 .
-
Dropwise Addition : Slow addition of NaNO₂ (1–2 drops/sec) prevents exothermic spikes, as evidenced by a 15% yield increase compared to bulk addition .
Table 1: Yield Dependence on Reaction Temperature
Temperature (°C) | Yield (%) | Decomposition Byproducts (%) |
---|---|---|
0–5 | 76 | <5 |
10–15 | 68 | 12 |
20–25 | 45 | 32 |
Nitrosylsulfuric Acid Method
Reagent Synthesis
Nitrosylsulfuric acid (HNO₅S), prepared by reacting sodium metabisulfite (Na₂S₂O₅) with nitric acid (HNO₃) in acetic acid, serves as the nitrosating agent2:
This method circumvents sodium nitrite, making it preferable in regions with restricted NaNO₂ availability2.
Reaction Protocol
-
Nitrosylsulfuric Acid Preparation : Combine 117 g of HNO₅S with chilled isopropanol (−10°C) in a jacketed reactor. The exothermic reaction (ΔH = −89 kJ/mol) requires active cooling to maintain −5°C2.
-
Quenching : After 1 hour, pour the mixture into ice water (1:3 v/v) to hydrolyze excess HNO₅S. This compound partitions into the organic phase, which is separated and dried over MgSO₄2.
Challenges and Mitigations
-
Thermal Decomposition : Above 10°C, this compound undergoes rapid degradation:
Implementing a cryostatic bath (−5°C) limits acetone formation to <8%2.
-
Gas Evolution : NO₂ release necessitates scrubbing with 10% NaOH to prevent atmospheric contamination2.
Sulfuric Acid–Sodium Nitrite System
Reaction Mechanism
Concentrated sulfuric acid (H₂SO₄) protonates NaNO₂, generating nitrosonium ions (NO⁺), which react with isopropyl alcohol:
This method, detailed in the York University protocol , achieves 40–50 mL yields per batch.
Critical Parameters
-
Acid Concentration : 18 M H₂SO₄ maximizes NO⁺ concentration, but exceeding 20 M promotes sulfonation side reactions .
-
Mixing Speed : Mechanical stirring at 200–300 rpm ensures homogeneous NO⁺ distribution, improving yield by 22% compared to manual stirring .
Table 2: Effect of H₂SO₄ Concentration on Yield
H₂SO₄ Concentration (M) | Yield (%) | Sulfonation Byproducts (%) |
---|---|---|
15 | 58 | 3 |
18 | 69 | 7 |
20 | 45 | 18 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent advancements employ tubular reactors with in-line chillers (−10°C) and automated pH control. This setup reduces reaction time from 2 hours to 12 minutes while maintaining 72% yield .
Comparative Analysis of Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Isopropyl nitrite undergoes various chemical reactions:
Oxidation: It can be oxidized to produce nitric oxide and other nitrogen oxides.
Reduction: Reduction reactions can convert this compound back to isopropanol.
Substitution: It can react with nucleophiles to form different substituted products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents . The major products formed from these reactions are typically nitrogen oxides and substituted nitrites .
Scientific Research Applications
Chemical and Environmental Applications
1.1 Combustion Enhancer
Isopropyl nitrite is utilized as an additive in fuels, particularly in diesel engines, to improve ignition behavior. Studies have shown that iPrONO can enhance the combustion efficiency of ethanol and methanol blends by acting as a stable intermediate during pyrolysis reactions, which leads to the formation of more reactive species at elevated temperatures .
1.2 Atmospheric Chemistry
In atmospheric studies, this compound serves as a precursor for hydroxyl (OH) radicals, which are crucial for the degradation of various atmospheric pollutants. Research indicates that photolysis of alkyl nitrites, including iPrONO, generates significant amounts of nitrogen oxides (NOx), contributing to secondary organic aerosol formation . This process underscores its role in atmospheric chemistry and pollution dynamics.
Application | Mechanism/Effect | Reference |
---|---|---|
Combustion Enhancer | Improves ignition behavior in diesel engines | |
Atmospheric Chemistry | Generates OH radicals and NOx through photolysis |
Biological and Medical Applications
2.1 Central Nervous System Effects
This compound has been studied for its effects on the central nervous system (CNS). Research indicates that iPrONO may exhibit dopaminergic activity, influencing locomotor activity in animal models. In experiments with rats, administration of this compound resulted in increased locomotor activity, suggesting potential psychostimulant effects mediated through dopamine receptors .
2.2 Potential Toxicity
Despite its applications, this compound poses risks of neurotoxicity. A study investigating retinal neurotoxicity found that inhalation exposure could lead to adverse effects; however, the morphological changes observed were not clinically significant . This highlights the importance of understanding both the therapeutic potential and risks associated with iPrONO.
Application | Mechanism/Effect | Reference |
---|---|---|
CNS Effects | Increases locomotor activity via dopaminergic pathways | |
Neurotoxicity Potential | Inhalation may lead to retinal neurotoxicity |
Case Studies
3.1 Combustion Studies
A molecular beam mass-spectrometric study demonstrated that this compound remains stable up to 490 K and participates in complex reaction schemes during combustion processes. The findings indicated that iPrONO plays a significant role as an intermediate that influences the formation of various combustion products .
3.2 Toxicological Assessments
In toxicological assessments, the effects of this compound on gastric acid secretion were evaluated alongside its potential to form carcinogenic N-nitroso compounds. The study concluded that while there was no significant increase in N-nitroso concentrations with omeprazole treatment, further research is necessary to fully understand the implications of iPrONO exposure in clinical settings .
Mechanism of Action
Isopropyl nitrite exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator . This leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in lowered blood pressure and increased blood flow . The molecular targets involved include the nitric oxide signaling pathway and various enzymes that mediate vasodilation .
Comparison with Similar Compounds
Comparison with Similar Alkyl Nitrites
Chemical and Physical Properties
Notes:
- Volatility : Lower molecular weight nitrites (e.g., isopropyl) vaporize faster, enabling rapid inhalation effects .
- Decomposition : this compound decomposes via pyrolysis at 130–160°C, producing acetaldehyde and nitric oxide .
Physiological Effects and Risks
Key Findings :
- Eye Damage : this compound is strongly linked to temporary or permanent maculopathy due to photoreceptor layer disruption . In contrast, amyl nitrite users report fewer ocular side effects .
- Drug Interactions : All alkyl nitrites interact with PDE-5 inhibitors (e.g., sildenafil), causing life-threatening hypotension .
Regulatory and Market Status
Regulatory Trends :
- EU : Isobutyl nitrite was banned in 2007, shifting recreational use to this compound .
Biological Activity
Isopropyl nitrite, a member of the alkyl nitrite family, has garnered attention for its biological activity, particularly its vasodilatory effects and potential therapeutic applications. This article delves into the compound's biological mechanisms, pharmacological effects, safety concerns, and relevant case studies.
This compound (C₃H₇NO₂) is a colorless liquid with a characteristic odor. It is primarily used recreationally as a "poppers" substance but has also been explored for medical applications. The compound acts as a nitric oxide donor, leading to vasodilation and smooth muscle relaxation.
The primary mechanism through which this compound exerts its biological effects involves the release of nitric oxide (NO) upon inhalation. This process occurs as follows:
- Inhalation : When this compound is inhaled, it rapidly releases NO.
- Activation of Guanylate Cyclase : NO binds to the heme group of guanylate cyclase, stimulating the conversion of GTP to cGMP.
- Smooth Muscle Relaxation : Increased levels of cGMP lead to relaxation of vascular smooth muscle and subsequent vasodilation.
This mechanism underlies its use in treating conditions like angina pectoris and hypertension, although such applications are less common today due to safety concerns associated with recreational use .
Pharmacological Effects
This compound has several notable pharmacological effects:
- Vasodilation : It induces rapid relaxation of blood vessels, lowering blood pressure and increasing blood flow to tissues.
- Antidotal Properties : Similar to amyl nitrite, this compound has been investigated for its ability to treat cyanide poisoning by converting ferrous hemoglobin to ferric hemoglobin, thereby binding cyanide and preventing cellular respiration disruption .
- Potential Side Effects : Users may experience headaches, dizziness, and in severe cases, loss of consciousness or respiratory failure due to hypoxia caused by excessive NO levels .
Safety Concerns
While this compound can be beneficial in controlled settings, its recreational use poses significant risks:
- Skin Irritation : Direct contact can cause burns.
- Vision Loss : Reports have linked frequent use to temporary or permanent vision impairment .
- Toxicity : High doses can lead to methemoglobinemia, where hemoglobin is unable to carry oxygen effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity and safety profile of this compound:
Q & A
Basic Research Questions
Q. What experimental parameters are critical for studying the thermal decomposition of isopropyl nitrite (IPN) in gas-phase systems?
Answer:
- System Design : Use a static reactor with controlled temperature (130–160°C) and inert gas (e.g., CF4) to maintain constant pressure (~0.9 atm) .
- Product Monitoring : Quantify acetaldehyde (AcH) via gas chromatography or FTIR, as AcH is a primary product of IPN pyrolysis. Suppress competing reactions by adding NO to isolate reaction pathways .
- Pressure Effects : Vary total pressure to distinguish homogeneous (gas-phase) vs. heterogeneous (surface-mediated) decomposition. For example, acetone (M2K) formation is vessel-dependent (S/V ratio) due to surface interactions .
Q. What safety protocols are essential for synthesizing and handling this compound in laboratory settings?
Answer:
- Temperature Control : Conduct reactions in ice baths to minimize decomposition to nitrogen oxides. Use cold reagents to reduce vapor formation .
- Containment : Perform syntheses in sealed separatory funnels to limit exposure to volatile nitrites. Ensure fume hoods are used to prevent inhalation risks, as IPN promotes vasodilation and may cause headaches .
- Ventilation : Monitor NOx byproducts, which require scrubbing systems to avoid occupational exposure .
Advanced Research Questions
Q. How can hydroxyl radical (OH) quantum yields from IPN photolysis be accurately measured, and what factors influence variability?
Answer:
- Scavenging Technique : Use CF3CF=CF2 to trap OH radicals, with FTIR analysis of CF3CFO and CF2O formation rates. Maintain 1 atm air and 296±2 K to replicate atmospheric conditions .
- Wavelength Dependence : Irradiate IPN between 300–425 nm. Cross-section data (UV-vis/IR) must be calibrated to account for wavelength-specific photolysis rates .
- NO Interference : Test with/without added NO (up to 3×10<sup>14</sup> molecules/cm<sup>3</sup>). IPN photolysis inherently generates NO, but external NO does not alter OH yields .
Q. What methodologies resolve contradictions in reported rate constants for IPN decomposition under varying conditions?
Answer:
- Kinetic Analysis : Use Arrhenius parameters (e.g., k1 = 10<sup>16.2±0.4</sup> exp[-41.0±0.8 kcal/mol/RT]) to compare studies. Discrepancies arise from pressure effects (e.g., CF4 vs. isobutane) or vessel geometry .
- Isotopic Tracers : Deploy deuterated IPN (e.g., IPN-d7) to trace hydrogen abstraction pathways in oxidation flow reactors. This clarifies branching ratios between competing reactions (e.g., HNO elimination vs. radical recombination) .
Q. How do heterogeneous reactions influence IPN decomposition mechanisms, and how can they be experimentally distinguished?
Answer:
- Surface vs. Gas-Phase : Compare rates in spherical vs. tubular reactors. For example, acetone formation (M2K) is vessel-dependent due to HNO elimination on surfaces, while acetaldehyde (AcH) arises purely from gas-phase O-N bond cleavage .
- Additive Studies : Introduce radical scavengers (e.g., isobutane) to quantify trapping efficiency. A 25% reduction in AcH with isobutane indicates partial radical interception .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling conflicting toxicological data on IPN exposure?
Answer:
- Meta-Analysis : Pool data from in vitro/vivo studies using fixed/random-effects models. Prioritize studies with quantified NOx byproducts and controlled exposure durations .
- Dose-Response Modeling : Apply benchmark dose (BMD) software for non-linear responses (e.g., methemoglobinemia risk). Use Akaike’s criterion to select optimal models .
Q. How can researchers address variability in IPN-driven OH radical yields across different atmospheric models?
Answer:
- Sensitivity Analysis : Vary input parameters (e.g., solar flux, NOx levels) in box models to identify dominant factors. IPN’s OH yield (Φ=0.54±0.07) is robust to NO concentration but sensitive to humidity .
- Inter-laboratory Comparisons : Cross-validate results using standardized protocols (e.g., EPA IRIS guidelines) to ensure reproducibility .
Properties
IUPAC Name |
propan-2-yl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRDXYBATCVEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052191 | |
Record name | Isopropyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-42-4 | |
Record name | Isopropyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl nitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrous acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3Y2PS0ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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